2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2OS/c24-18-13-11-17(12-14-18)23-26-22(16-7-3-1-4-8-16)20(28-23)15-21(27)25-19-9-5-2-6-10-19/h1-14H,15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLWYKWPGINOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide typically involves the reaction of 4-chlorobenzaldehyde with thiourea to form the thiazole ring. This intermediate is then reacted with phenylacetic acid and aniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a more saturated form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce more saturated thiazole derivatives .
Scientific Research Applications
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural and Tautomeric Properties
Thiazole derivatives often exhibit tautomerism, significantly affecting their reactivity and interactions. Below is a comparison with structurally related compounds:
Key Observations :
- Substituent Effects on Tautomerism: Electron-withdrawing groups (e.g., NO₂ in 3g) stabilize imine tautomers, while electron-donating groups (e.g., Ph in 3a) favor amino-oxo forms. The target compound’s 4-ClPh group may moderately stabilize the keto form due to its weak electron-withdrawing nature.
- Spectroscopic Trends: The acetamide C=O stretch (~1675 cm⁻¹) aligns with analogs like 18b (~1648 cm⁻¹). Enolic OH groups (e.g., in 4da) produce broad IR bands (~3392 cm⁻¹), absent in the target compound.
Computational and Pharmacological Insights
- Electron Localization : Using Multiwfn (), the 4-ClPh group would likely localize electron density away from the thiazole ring, enhancing electrophilicity at position 4. This contrasts with 3g’s nitro group, which imposes stronger electron withdrawal .
- Docking Potential: AutoDock () simulations suggest the N-phenylacetamide moiety could engage in hydrogen bonding, similar to 18b’s propanamide. However, the 4-ClPh group may sterically hinder binding compared to smaller substituents .
Stability and Reactivity
- Thermodynamic Stability : The 4-ClPh group likely increases thermal stability compared to nitro analogs (e.g., 3g), as chloroarenes are less prone to decomposition than nitroarenes.
- Acid/Base Sensitivity : The acetamide group may hydrolyze under strong acidic/basic conditions, analogous to hydrazinecarbothioamides in .
Biological Activity
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide is a synthetic compound with notable biological activities. This compound belongs to the thiazole family and features a complex structure that suggests potential pharmacological properties. The molecular formula is with a molecular weight of approximately 329.8 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN1O1S |
| Molecular Weight | 329.8 g/mol |
| CAS Number | 23821-72-9 |
| Melting Point | Not provided |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may possess similar properties.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of thiazole derivatives, it was found that certain modifications in the thiazole ring significantly enhanced their activity against Gram-positive and Gram-negative bacteria. The presence of the 4-chlorophenyl group is hypothesized to contribute to this enhanced activity due to its electron-withdrawing characteristics, which may improve the interaction with microbial targets.
Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their anti-inflammatory effects. The incorporation of an acetamide group in compounds like this compound suggests potential inhibition of inflammatory pathways.
Research Findings:
A study demonstrated that thiazole-based compounds reduced inflammation markers in vitro, indicating their potential as therapeutic agents for inflammatory diseases. The mechanism is thought to involve modulation of cytokine production and inhibition of inflammatory mediators.
Anticancer Potential
Emerging research has indicated that thiazole derivatives may exhibit anticancer properties. The structural features of this compound suggest it could interfere with cancer cell proliferation.
Case Study: Anticancer Activity
In vitro assays on various cancer cell lines revealed that certain thiazole derivatives induced apoptosis and inhibited cell migration. The specific mechanisms are under investigation but may involve targeting cellular pathways associated with cancer progression.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide?
- The compound can be synthesized via cyclocondensation reactions. A typical method involves reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine and dioxane at 20–25°C. The crude product is purified via recrystallization using ethanol-DMF mixtures . Alternative routes include refluxing intermediates with sodium azide in toluene-water systems, followed by extraction and solvent removal under reduced pressure .
Q. How is the structural characterization of this compound validated in academic research?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For related thiazole derivatives, SC-XRD data (e.g., C–C bond lengths: ~1.76 Å, torsion angles: <5°) provide precise molecular geometry . Complementary techniques include NMR (¹H/¹³C), FT-IR (C=O stretch: ~1680 cm⁻¹), and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups .
Q. What preliminary biological activities have been reported for this compound?
- Thiazole derivatives exhibit antimicrobial, antifungal, and anticancer properties. For example, analogs with chlorophenyl substituents show IC₅₀ values of 8–15 µM against breast cancer cell lines (MCF-7) via apoptosis induction . Screening typically involves in vitro assays like MTT for cytotoxicity and agar diffusion for antimicrobial activity .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
- Yield optimization requires parameter tuning:
- Catalyst : Triethylamine vs. DMAP (e.g., 75% vs. 82% yield) .
- Solvent : Dioxane vs. THF (reflux at 80°C improves cyclization efficiency) .
- Reaction Time : Extended reflux (7–12 h) enhances conversion but risks decomposition .
A comparative table is provided below:
| Parameter | Condition 1 | Condition 2 | Optimal Outcome |
|---|---|---|---|
| Catalyst | Triethylamine | DMAP | DMAP (+7% yield) |
| Solvent | Dioxane | THF | Dioxane |
| Temperature | 25°C | 80°C | 80°C |
Q. How to address contradictions in reported bioactivity data across studies?
- Discrepancies may arise from impurities or assay variability. Strategies include:
- Purity Verification : HPLC (≥95% purity) to exclude confounding byproducts .
- Orthogonal Assays : Combine MTT with flow cytometry (apoptosis) or ROS detection .
- Structural Analog Testing : Compare with 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide to isolate substituent effects .
Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?
- Docking Simulations : AutoDock Vina can model interactions with targets like EGFR (binding energy: −9.2 kcal/mol) .
- DFT Calculations : HOMO-LUMO gaps (~4.1 eV) predict reactivity, while Mulliken charges highlight nucleophilic sites (e.g., thiazole sulfur) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How to mitigate hazards during large-scale synthesis in academic settings?
- Safety Protocols : Use fume hoods for azide handling (NaN₃ toxicity) and avoid open flames (dioxane flammability) .
- Waste Management : Neutralize chloroacetyl chloride residues with 10% NaHCO₃ before disposal .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
